2-chloro-5-methanesulfonylpyrimidine
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Overview
Description
2-chloro-5-methanesulfonylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a chlorine atom at position 2 and a methylsulfonyl group at position 5 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that pyrimidine derivatives can undergo reactions with aliphatic amines . For instance, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid reacts with aliphatic amines to afford 2-amino-5-chloro-4-pyrimidinecarboxylic acid . This suggests that 2-Chloro-5-(methylsulfonyl)pyrimidine may interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that pyrimidine derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-Chloro-5-(methylsulfonyl)pyrimidine may affect biochemical pathways involving carbon–carbon bond formation.
Result of Action
It’s known that 2-sulfonylpyrimidines can be used for selective protein arylation . This suggests that 2-Chloro-5-(methylsulfonyl)pyrimidine may have similar effects, potentially leading to changes in protein function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methanesulfonylpyrimidine typically involves the chlorination of 5-(methylsulfonyl)pyrimidine. One common method includes the reaction of 5-(methylsulfonyl)pyrimidine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{5-(methylsulfonyl)pyrimidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methanesulfonylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
2-chloro-5-methanesulfonylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)pyrimidine
- 2-Chloro-6-(methylsulfonyl)pyrimidine
- 2-Bromo-5-(methylsulfonyl)pyrimidine
Uniqueness
2-chloro-5-methanesulfonylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The position of the chlorine and methylsulfonyl groups influences the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-chloro-5-methylsulfonylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-7-5(6)8-3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBZGBZRCAUPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321565-33-7 |
Source
|
Record name | 2-chloro-5-methanesulfonylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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